molecular formula C11H19N3O3 B13912113 Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13912113
M. Wt: 241.29 g/mol
InChI Key: VWGXRUPMQNPINJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 2756566-57-9) is a spirocyclic compound with a molecular formula of C₁₁H₁₉N₃O₃ and a molecular weight of 241.29 g/mol . Its structure features a spiro[3.5]nonane core, where the 6-position is substituted with an oxo group, and the 2,5,8-positions are nitrogen atoms. The tert-butyl carboxylate group at the 2-position enhances steric bulk and stability, making it a key intermediate in medicinal chemistry, particularly in the synthesis of METTL3 inhibitors .

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C11H19N3O3/c1-10(2,3)17-9(16)14-6-11(7-14)5-12-4-8(15)13-11/h12H,4-7H2,1-3H3,(H,13,15)

InChI Key

VWGXRUPMQNPINJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC(=O)N2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Triazaspiro Compounds

The synthesis of triazaspiro compounds, including tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate, generally involves the construction of the spirocyclic ring system followed by functional group transformations such as protection, oxidation, and substitution. Key synthetic approaches include:

  • Alkylation of cyclic amines : Starting from saturated cyclic amines such as piperidine derivatives, alkylation with appropriate halides or electrophiles forms the spirocyclic framework.
  • Boc (tert-butoxycarbonyl) protection : Installation of the tert-butyl carbamate group is typically achieved using Boc anhydride (Boc2O) under mild conditions to protect amines.
  • Electrochemical oxidation and elimination : Advanced methods such as Shono electrochemical oxidation have been used to functionalize saturated carbamates, facilitating the formation of enecarbamates, which can be further elaborated into spirocycles.
  • Nucleophilic aromatic substitution (S_NAr) and Buchwald–Hartwig coupling : These reactions are used to introduce various substituents on the nitrogen atoms or aromatic rings in related spirocyclic compounds, though less directly relevant to the core this compound synthesis.

Specific Preparation Routes

Although direct literature on the exact compound this compound is limited, closely related spirocyclic compounds and their synthetic routes provide a reliable framework.

Boc Protection and Cyclization
  • The starting materials are typically cyclic diamines or triamines, which undergo Boc protection using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) at room temperature.
  • Cyclization to form the spiro ring is achieved via intramolecular nucleophilic attack, often promoted by carbodiimide reagents such as CDI (carbonyldiimidazole), which facilitate amide bond formation and ring closure.
  • The ketone function at the 6-position is introduced either by oxidation of the corresponding alcohol or by using keto-containing starting materials.
Electrochemical Oxidation Approach
  • Shono electrochemical oxidation of N-Boc protected cyclic amines allows the formation of enecarbamates, which serve as versatile intermediates.
  • Subsequent Brønsted acid-mediated elimination yields the desired spirocyclic enecarbamates.
  • This method is advantageous for generating highly functionalized, three-dimensional N-containing heterocycles with good yields and selectivity.
Grignard Addition and Reduction
  • A related synthetic step involves the addition of arylmagnesium bromides (Grignard reagents) to tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by reduction and acid treatment to yield the target spiro compounds.
  • For example, the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with 2,3-difluorophenylmagnesium bromide in THF at 0 °C, followed by quenching, reduction with triethylsilane and boron trifluoride diethyl etherate, and acid treatment, produces the hydrochloride salt of the spiro compound with a yield of 61%.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield/Notes Reference
Boc Protection and Cyclization Boc2O in DCM, CDI for cyclization High yield, mild conditions
Electrochemical Oxidation Shono oxidation, Brønsted acid elimination Enables diverse enecarbamate scaffolds
Grignard Addition and Reduction Arylmagnesium bromide, triethylsilane, BF3·OEt2, acid 61% yield for related spiro compound
Buchwald–Hartwig Coupling & S_NAr Pd-catalyst, aryl halides, amines Used for further functionalization in analogues

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Synthesis Highlights References
Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₃N₃O₂ 241.335 Methyl substitution at the 5-position Lab-scale synthesis; potential bioactivity
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate C₁₂H₂₀N₂O₃ 240.30 Spiro[4.4]nonane core; one fewer nitrogen Antibacterial agents; crystal structure study
Tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₁₈N₂O₄ 242.27 Oxygen atom replaces nitrogen at 8-position Laboratory research; limited hazard data
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate C₁₁H₁₉N₃O₃ 241.29 Oxo group at 7-position (positional isomer) Structural analog; pending pharmacological data
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₁H₂₀N₂O₂ 212.29 Missing oxo group and one nitrogen Intermediate in spirocyclic drug synthesis

Physical and Chemical Properties

  • Crystal Packing: The spiro[4.4]nonane analog forms one-dimensional chains via N–H···O hydrogen bonds along the [010] direction, contrasting with the spiro[3.5] system’s conformational flexibility .
  • Hazard Profiles: Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1) exhibits acute oral toxicity (H302) and skin irritation (H315), whereas the target compound lacks significant hazard classifications .

Pharmacological and Industrial Relevance

  • Spiro[4.4]nonane Analog: Demonstrated antibacterial activity against Gram-positive pathogens due to pyrrolidine-derived bioactivity .
  • 8-Oxa Analog : Reduced nitrogen content may lower basicity, impacting solubility and target binding .

Biological Activity

Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and research findings.

Molecular Formula and Weight:

  • Molecular Formula: C11H19N3O3
  • Molecular Weight: 241.29 g/mol

Structural Characteristics:
The compound features a tert-butyl group and a carboxylate functional group integrated into a triazaspiro framework, which influences its reactivity and biological properties .

Synthesis Methods

The synthesis of this compound can be achieved through various routes:

  • Reaction with tert-butyl 2-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This method introduces the triazaspiro structure under controlled conditions using organic solvents and catalysts to ensure high yield .
  • Industrial Production: Scalable methods such as continuous flow reactors are employed to optimize yield and purity while minimizing human error .

This compound interacts with specific molecular targets, potentially acting as an inhibitor or activator of enzymes and receptors. The exact pathways involved remain under investigation but suggest diverse biological implications .

Interaction Studies

Preliminary studies indicate that compounds with similar structures may exhibit significant binding affinities with various biological targets:

  • Antimicrobial Activity: Compounds similar to this compound have shown potential antimicrobial properties .
  • Anticancer Properties: Some derivatives have been noted for anticancer activity, highlighting the therapeutic potential of this compound class .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Activities
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylateSimilar structure but different functional groupsPotentially antimicrobial
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylateContains a diazaspiro structure instead of triazaspiroUnique reactivity patterns
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylateContains an azaspiro structureAnticancer properties noted

The unique triazaspiro structure of this compound distinguishes it from other compounds in terms of its chemical reactivity and biological activity profiles .

Case Studies and Research Findings

Recent research has focused on the biological implications of this compound:

  • In vitro Studies: Investigations into its interactions with enzyme systems have shown promising results in modulating metabolic pathways.
  • Animal Models: Preliminary trials indicate potential therapeutic benefits in models of disease where modulation of specific pathways is beneficial .

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